molecular formula C16H22N2O4 B8408316 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate

1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate

Cat. No.: B8408316
M. Wt: 306.36 g/mol
InChI Key: XXNBMRGBIPLCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl pyrazolidine-1,3-dicarboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)13-9-10-18(17-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3

InChI Key

XXNBMRGBIPLCOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-pyrazolidinecarboxylic acid, 1,1-dimethylethyl ester (10.935 g., 63.5 mmol.) in dry acetonitrile (90 ml.) was cooled to 0° C. (ice-salt bath) and treated with dry pyridine (11.0 ml.) followed by a solution of benzylchloroformate (12.54 g., 10.5 ml., 69.9 mmol.) in dry acetonitrile (25 ml.). The reaction was stirred at 0° C. for 3 hours, evaporated to dryness and the syrup obtained was redissolved in ethyl acetate (250 ml.). The solution was washed with 5% sodium bicarbonate (2×25 ml.) and brine (25 ml.), dried (anhydrous sodium sulfate), filtered, evaporated to dryness and dried in vacuo. The crude product mixture was chromatographed on a silica gel column (Merck), eluting the column with ethyl acetate:hexane mixtures (1:4; 1:2) to give 11.144 g. of title product as a syrup.
Quantity
10.935 g
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate (5 g, 29.4 mmol) dissolved in acetic acid (75 mL) was added sodium cyanoborohydride (3.69 g, 58.8 mmol) over 10 minutes. After 30 min. the reaction mixture was concentrated. The intermediate was diluted with ethyl acetate and basified with sat. Na2CO3. The ethyl acetate was dried over sodium sulfate, filtered, and concentrated. The intermediate was diluted with tetrahydrofuran (THF) (75 mL), and triethylamine was added (8.19 mL, 58.8 mmol), followed by Cbz-Cl (2.1 mL, 14.69 mmol). After 2 h, the organic salts were filtered and the crude product was purified by silica gel column using 20-80% EtOAc/hexanes to afford 2.8 g (9.14 mmol) of 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate. LC-MS (ES) m/e 307.0 (M+H)+.
Name
1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.